Product packaging for 1-(1H-Pyrazol-4-yl)but-3-en-1-ol(Cat. No.:)

1-(1H-Pyrazol-4-yl)but-3-en-1-ol

Cat. No.: B13268489
M. Wt: 138.17 g/mol
InChI Key: LCLOCVVGGWAVQZ-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)but-3-en-1-ol (CAS: 1927878-56-5) is a versatile chemical scaffold that incorporates both a pyrazole heterocycle and a terminal alkene functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The molecular formula is C₇H₁₀N₂O. The 1H-pyrazol-4-yl moiety is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities. Pyrazole derivatives are frequently investigated for their antimicrobial , antiviral , anticancer , and anti-inflammatory properties . The presence of both a hydroxy group and a terminal alkene on the molecular backbone provides handles for further chemical modification, allowing researchers to develop more complex molecules and targeted libraries for high-throughput screening. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B13268489 1-(1H-Pyrazol-4-yl)but-3-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)but-3-en-1-ol

InChI

InChI=1S/C7H10N2O/c1-2-3-7(10)6-4-8-9-5-6/h2,4-5,7,10H,1,3H2,(H,8,9)

InChI Key

LCLOCVVGGWAVQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CNN=C1)O

Origin of Product

United States

Synthetic Methodologies for 1 1h Pyrazol 4 Yl but 3 En 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 1-(1H-pyrazol-4-yl)but-3-en-1-ol reveals several logical disconnection points, guiding the design of convergent and linear synthetic strategies. The most prominent disconnections are:

C4-C(alkanol) Bond Disconnection: This is the most straightforward approach, disconnecting the butenol (B1619263) side chain from the pyrazole (B372694) ring. This leads to a pyrazole-4-synthon (such as a 4-halopyrazole, pyrazole-4-boronic acid, or pyrazole-4-carbaldehyde) and a C4-synthon corresponding to the allyl alcohol moiety. In the forward sense, this strategy involves the functionalization of a pre-formed pyrazole ring at the C4 position.

C=C Bond Disconnection in the Side Chain: An alternative strategy involves disconnecting the double bond of the butenol side chain. This could be achieved via an olefination reaction, such as a Wittig reaction, on a pyrazolyl-substituted carbonyl compound.

Pyrazole Ring Disconnection: This approach involves constructing the pyrazole ring from acyclic precursors that already contain a part of or the entire butenol side chain. This typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, where one of the substituents is the butenol moiety or its precursor.

The first strategy, involving the late-stage functionalization of a pyrazole ring, is often preferred due to the wide availability of methods for C-H functionalization and cross-coupling reactions on heterocyclic systems.

Classical and Modern Approaches to Constructing the Pyrazole Ring with the Butenol Moiety

Multi-step sequences are a reliable method for the synthesis of this compound. A common and effective strategy involves the initial synthesis of a key intermediate, pyrazole-4-carbaldehyde, followed by the introduction of the allyl group.

Synthesis of Pyrazole-4-carbaldehyde:

Vilsmeier-Haack Reaction: A widely used method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction. Pyrazole can be formylated at the 4-position using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce pyrazole-4-carbaldehyde. This reaction has been successfully applied to a variety of substituted pyrazoles and hydrazones to yield the corresponding 4-formyl derivatives. mdpi.comchemmethod.comnih.govsemanticscholar.org

From 4-Iodopyrazole (B32481): An alternative route starts from 4-iodopyrazole, which can be prepared by the iodination of pyrazole. tandfonline.com The 4-iodopyrazole can then be protected, for example, as its 1-(1-ethoxyethyl) derivative. Treatment of this protected compound with a Grignard reagent, followed by formylation with a suitable formylating agent like DMF, yields the protected pyrazole-4-carbaldehyde. Subsequent deprotection under mild acidic conditions affords the desired aldehyde. tandfonline.comresearchgate.net

Introduction of the Butenol Moiety:

Once pyrazole-4-carbaldehyde is obtained, the but-3-en-1-ol side chain can be introduced via a Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com The aldehyde is reacted with allylmagnesium bromide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The nucleophilic addition of the allyl group to the carbonyl carbon, followed by an aqueous workup, yields the target molecule, this compound.

A summary of a plausible multi-step synthesis is presented in the table below.

StepReactantsReagents and ConditionsProduct
1PyrazolePOCl₃, DMFPyrazole-4-carbaldehyde
2Pyrazole-4-carbaldehyde, Allyl bromideMg, anhydrous THFThis compound

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers powerful and versatile tools for the formation of C-C bonds between the pyrazole ring and the butenol side chain. researchgate.netnih.gov These methods typically involve the coupling of a 4-halopyrazole or a pyrazole-derived organometallic reagent with a suitable coupling partner.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of synthesizing the target molecule, a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) could potentially be coupled with acrolein. The resulting pyrazolyl-substituted α,β-unsaturated aldehyde could then be reduced to the allylic alcohol. However, controlling the regioselectivity and preventing side reactions can be challenging.

Suzuki Coupling: The Suzuki reaction is a highly versatile cross-coupling method that involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govrsc.orgnih.govacs.org A plausible Suzuki coupling approach would involve the reaction of a 4-(dihydroxyboryl)-1H-pyrazole (or its corresponding boronic ester) with an allyl halide, such as allyl bromide, in the presence of a palladium catalyst and a base. Alternatively, a 4-halopyrazole can be coupled with an allylboronic acid derivative. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. tandfonline.comresearchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org To synthesize this compound via this method, a 4-halopyrazole could be coupled with propargyl alcohol. The resulting pyrazol-4-yl substituted propargyl alcohol would then need to be selectively reduced to the corresponding allylic alcohol, for example, using a Lindlar catalyst.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with a halide or triflate. organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.canih.gov A 4-halopyrazole could be coupled with an allyltin (B8295985) reagent, such as allyltributyltin, to form 4-allyl-1H-pyrazole. Subsequent oxidation of the allylic position, for instance, via selenium dioxide oxidation or through a multi-step sequence involving hydroboration-oxidation, could yield the desired alcohol.

The table below summarizes the key features of these palladium-catalyzed cross-coupling reactions.

ReactionPyrazole SubstrateCoupling PartnerKey Reagents
Heck 4-HalopyrazoleAcroleinPd catalyst, Base
Suzuki 4-Halopyrazole or Pyrazole-4-boronic acidAllylboronic acid or Allyl halidePd catalyst, Base
Sonogashira 4-HalopyrazolePropargyl alcoholPd catalyst, Cu(I) co-catalyst, Base
Stille 4-HalopyrazoleAllyltributyltinPd catalyst

While palladium catalysis is dominant, other transition metals can also mediate the formation of the C-C bond. For instance, copper-catalyzed coupling reactions have been reported for the functionalization of pyrazoles. A Cu(I)-catalyzed coupling of 4-iodopyrazole with a suitable organometallic reagent derived from the butenol side chain could be envisioned. nih.gov

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes to this compound. nih.govbenthamdirect.comresearchgate.net Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. Aqueous methods for the synthesis of pyrazole derivatives have been increasingly reported. thieme-connect.com

Catalysis: Employing catalytic methods, including recyclable heterogeneous catalysts or nanocatalysts, to minimize waste and improve atom economy. pharmacognosyjournal.netjetir.orgpharmacophorejournal.com For instance, the use of a reusable solid acid catalyst for the pyrazole ring formation or a supported palladium catalyst for cross-coupling reactions would enhance the green credentials of the synthesis.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Transition-Metal Catalyzed Coupling Reactions for C-C Bond Formation

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which contains a stereocenter at the carbinol position, controlling the three-dimensional arrangement of atoms is critical for its potential biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, often employing methods that utilize chiral auxiliaries, reagents, or catalysts.

Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org This strategy is a powerful tool for asymmetric synthesis.

One of the most effective and widely used chiral auxiliaries for the synthesis of chiral amines and, by extension, chiral alcohols, is tert-butanesulfinamide. nih.govresearchgate.net A plausible synthetic route to enantiomerically enriched this compound using this auxiliary would involve the condensation of a pyrazole-4-carboxaldehyde derivative with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.

The subsequent key step would be a diastereoselective nucleophilic addition of a butenylating agent, such as allylmagnesium bromide or allyllithium, to the carbon-nitrogen double bond of the sulfinylimine. The chiral sulfinyl group sterically directs the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other. Finally, the acidic cleavage of the N-sulfinyl group would yield the chiral amino alcohol, which can be further converted to the target butenol. High diastereoselectivities have been achieved in similar additions to sulfinyl imines. researchgate.net

Another established class of chiral auxiliaries includes oxazolidinones, popularized by David Evans. An N-acyl oxazolidinone derivative of pyrazole-4-carboxylic acid could be subjected to a stereoselective alpha-alkylation or an aldol-type reaction to introduce the butenyl side chain with high stereocontrol. Similarly, pseudoephedrine can serve as an effective chiral auxiliary, forming an amide with a pyrazole carboxylic acid precursor, which then directs the stereoselective alkylation at the α-position. wikipedia.org

Table 1: Examples of Chiral Auxiliaries Applicable to Pyrazole Derivatives

Chiral AuxiliaryType of IntermediateKey ReactionTypical Diastereomeric Ratio (d.r.)
(R)-tert-ButanesulfinamideN-tert-Butanesulfinyl imineGrignard Addition90:10 to 97:3 researchgate.net
Evans OxazolidinonesN-Acyl oxazolidinoneAldol Reaction / Alkylation>95:5
PseudoephedrineAmideAlkylationHigh
CamphorsultamN-Acyl sultamMichael Addition / AlkylationHigh wikipedia.org

Asymmetric Catalysis in Butenol Formation (e.g., Noyori, Sharpless)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. wikipedia.org Two Nobel Prize-winning methodologies, the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation, are particularly relevant for the synthesis of chiral alcohols like this compound.

Noyori Asymmetric Hydrogenation:

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated compounds. wikipedia.orgslideshare.net A potential substrate for this reaction would be 1-(1H-pyrazol-4-yl)but-3-en-1-one. The hydrogenation of the keto group in the presence of a chiral ruthenium catalyst, typically bearing a BINAP ligand, would yield the desired chiral alcohol. slideshare.netnobelprize.org The choice of the (R)- or (S)-BINAP ligand determines the chirality of the resulting alcohol product. nobelprize.org This method is known for its high enantioselectivities (often >95% ee) and broad substrate scope, including functionalized ketones. wikipedia.orgnobelprize.org A related method, the Noyori asymmetric transfer hydrogenation, uses a hydrogen source like 2-propanol or a formic acid/triethylamine mixture, which can be advantageous in certain synthetic contexts. chem-station.com

Sharpless Asymmetric Epoxidation:

The Sharpless asymmetric epoxidation provides a reliable method for converting primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgorganic-chemistry.org While the target molecule itself is not a direct substrate, a related precursor, (E/Z)-1-(1H-pyrazol-4-yl)buta-2,4-dien-1-ol, could be synthesized. The Sharpless epoxidation of the terminal double bond would create a chiral epoxy alcohol. The stereochemistry of the epoxide is controlled by the choice of the chiral diethyl tartrate (DET) ligand used in the catalytic system, which also includes titanium tetra(isopropoxide) and tert-butyl hydroperoxide as the oxidant. wikipedia.orgresearchgate.net Subsequent regioselective reduction of the epoxide, for instance, using a reagent like Red-Al, could open the epoxide ring to furnish the desired this compound. This multi-step approach leverages the predictability and high enantioselectivity of the Sharpless reaction. wikipedia.orgharvard.edu

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound, particularly in a stereoselective manner, is highly dependent on the careful optimization of reaction parameters. Factors such as solvent, temperature, catalyst loading, and the nature of reagents and protecting groups can significantly influence the chemical yield, regioselectivity, and stereoselectivity of the reaction. mdpi.comresearchgate.net

For instance, in the synthesis of pyrazole derivatives, the choice of solvent can dramatically affect reaction rates and yields. researchgate.net Reactions may be performed in solvents ranging from polar aprotic (e.g., DMF, DCE) to nonpolar (e.g., toluene). researchgate.netnih.gov Temperature is another critical variable; while some reactions proceed efficiently at room temperature, others require heating to achieve reasonable conversion rates. mdpi.comnih.govmdpi.com For example, increasing the reaction temperature from 20 °C to 60 °C has been shown to significantly shorten reaction times and improve yields in certain pyrazole syntheses. nih.gov

In catalytic asymmetric reactions, such as the Noyori hydrogenation, the catalyst loading (mol%) is a key parameter to optimize. Lowering the catalyst loading is desirable for cost and environmental reasons, but it must be balanced against achieving full conversion in a reasonable timeframe. The pressure of hydrogen gas is also a crucial factor in these hydrogenations. nobelprize.org

The table below illustrates a hypothetical optimization study for a key synthetic step, such as the nucleophilic addition to a pyrazole-based aldehyde, based on common variables optimized in similar chemical transformations.

Table 2: Hypothetical Optimization of a Synthetic Step for this compound Reaction: Addition of Allylmagnesium Bromide to 1-Protected-1H-pyrazole-4-carbaldehyde

EntrySolventTemperature (°C)Equivalents of GrignardTime (h)Yield (%)
1Diethyl Ether0 to rt1.2465
2Tetrahydrofuran (THF)0 to rt1.2478
3Dichloromethane (DCM)0 to rt1.2445
4THF-78 to 01.2685
5THF-78 to 01.5692
6THF-78 to 02.0691
7Toluene-78 to 01.5875

This systematic approach of varying one parameter at a time allows for the identification of the optimal conditions to maximize the yield and purity of the desired product. researchgate.net Such optimization is essential for developing a robust and scalable synthetic route.

Chemical Reactivity and Transformation Pathways of 1 1h Pyrazol 4 Yl but 3 En 1 Ol

Reactivity of the Pyrazole (B372694) Heterocycle in 1-(1H-Pyrazol-4-yl)but-3-en-1-ol

The pyrazole ring is an aromatic heterocycle that can undergo various reactions, including electrophilic substitution and nucleophilic attack. Its reactivity is influenced by the presence of the but-3-en-1-ol substituent at the C4 position.

Electrophilic Aromatic Substitution on Pyrazole

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The general mechanism involves the attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com

For the pyrazole ring in this compound, the position of electrophilic attack is directed by the existing substituent. Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). lumenlearning.com The catalyst activates the electrophile, making it more susceptible to attack by the pyrazole ring. lumenlearning.com

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents already present on the aromatic ring. Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring and slowing down the reaction. youtube.com

Nucleophilic Attack and Ring Transformations

While electrophilic substitution is more common for pyrazoles, they can also undergo nucleophilic attack, particularly when activated by strong electron-withdrawing groups or under harsh reaction conditions. The pyrazole ring itself is relatively electron-rich, making it less susceptible to nucleophilic attack than some other heterocyclic systems.

However, certain derivatives of pyrazoles can undergo ring transformations. For example, pyrazolo[3,4-b]quinolines can be synthesized through various methods, including the Pfitzinger synthesis, which involves the condensation of isatin (B1672199) derivatives with carbonyl compounds. mdpi.com This highlights how the pyrazole ring can be incorporated into more complex fused heterocyclic systems.

Tautomerism and its Influence on Reactivity

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Pyrazole and its derivatives can exhibit tautomerism. For instance, 1-substituted pyrazol-3-ols can exist in equilibrium with their 1,2-dihydro-3H-pyrazol-3-one tautomers. mdpi.comnih.govresearchgate.net

The predominant tautomeric form can be influenced by factors such as the solvent and the nature of the substituents. mdpi.comresearchgate.net For example, in nonpolar solvents, some pyrazol-3-ol derivatives exist as dimers of the hydroxyl form, while in polar solvents like DMSO, they are present as monomers. mdpi.comresearchgate.net The existence of different tautomers is significant as it can affect the molecule's reactivity. For instance, the hydroxyl tautomer will exhibit reactivity characteristic of a phenol-like compound, while the keto tautomer will have the reactivity of a cyclic amide. researchgate.net Computational studies using Density Functional Theory (DFT) can help predict the most stable tautomer and provide insights into the keto-enol tautomerism mechanism. nih.gov

Transformations Involving the Allylic Alcohol Functionality

The but-3-en-1-ol side chain offers additional sites for chemical reactions, primarily at the hydroxyl group and the carbon-carbon double bond.

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

The secondary alcohol group in this compound can be oxidized to a ketone, 1-(1H-Pyrazol-4-yl)but-3-en-1-one. Various oxidizing agents can be employed for this transformation. Further oxidation, which would involve cleavage of the carbon-carbon bond, could potentially lead to the formation of a carboxylic acid, although this would require more vigorous conditions and may affect other parts of the molecule.

Reactant Reagent Product
This compoundMild Oxidizing Agent (e.g., PCC, DMP)1-(1H-Pyrazol-4-yl)but-3-en-1-one
This compoundStrong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄)Potential for cleavage to form pyrazole-4-carboxylic acid

Reduction Reactions (e.g., Hydrogenation of Alkene)

The alkene functionality in the but-3-en-1-ol side chain can be selectively reduced through hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation would yield 1-(1H-Pyrazol-4-yl)butan-1-ol, saturating the double bond without affecting the pyrazole ring or the alcohol group.

Reactant Reagent Product
This compoundH₂/Pd/C1-(1H-Pyrazol-4-yl)butan-1-ol

Esterification and Etherification Reactions

The secondary hydroxyl group in this compound is a prime site for esterification and etherification reactions, leading to a variety of derivatives with modified properties and further synthetic potential.

Esterification: Standard esterification protocols can be applied to convert the alcohol to its corresponding esters. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the respective ester derivatives. These reactions are fundamental for installing protecting groups or for introducing functionalities that can modulate the molecule's biological activity or serve as handles for further conjugation.

Etherification: The synthesis of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis. More specific to allylic alcohols, direct O-alkylation is a valuable transformation. Research on related 4-iodopyrazoles has demonstrated the feasibility of copper-catalyzed coupling reactions with alcohols to form ethers. nih.gov For example, the direct introduction of an allyloxy group at the C4 position of N-alkenyl-4-iodo-1H-pyrazoles has been accomplished using a CuI catalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand under microwave irradiation. nih.gov This methodology suggests that the hydroxyl group of this compound could similarly be alkylated.

A representative etherification reaction for a related pyrazole substrate is detailed in the table below.

Table 1: Conditions for Copper-Catalyzed O-Allylation of a 4-Iodopyrazole (B32481) Derivative nih.gov
EntrySubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-4-iodo-1H-pyrazoleCuI / L4t-BuOKAllyl alcohol1301 (MW)66
2N-allyl-4-iodo-1H-pyrazoleCuI / L4t-BuOKAllyl alcohol1301 (MW)55

*L4 = 3,4,7,8-tetramethyl-1,10-phenanthroline

These etherification reactions are particularly significant as the resulting allyl ethers are precursors for sigmatropic rearrangements, such as the Claisen rearrangement. nih.gov

Rearrangement Reactions (e.g., Claisen, Cope)

The 1,5-diene-like structure inherent in the allyl and pyrazole components of this compound and its derivatives makes it a suitable candidate for sigmatropic rearrangements like the Claisen and Cope rearrangements. masterorganicchemistry.comlibretexts.org

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org To utilize this pathway, this compound would first need to be converted into an allyl vinyl ether. This could be achieved through a mercury-catalyzed transetherification with ethyl vinyl ether. The subsequent thermal or Lewis acid-catalyzed rearrangement would lead to a γ,δ-unsaturated carbonyl compound.

A more direct application involves the rearrangement of an O-allylated pyrazole, as demonstrated in the synthesis of withasomnine (B158684) analogues. nih.gov The 4-O-allyl ether of a pyrazole derivative, upon heating, can undergo a Claisen rearrangement, followed by tautomerization, to yield a C-allylated product. When the ortho-positions are blocked, the reaction cascade can proceed through a Cope rearrangement to the para-position. organic-chemistry.org

Cope Rearrangement: The Cope rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com The core structure of this compound itself contains a 1,5-diene system, making it a potential substrate for this transformation, particularly under thermal conditions. The rearrangement would involve a concerted reorganization of electrons through a cyclic transition state, leading to an isomeric 1,5-diene. The equilibrium of the reaction is often driven by the formation of a more thermodynamically stable isomer. mdpi.com

Allylic Rearrangement: The allylic alcohol moiety can also undergo allylic rearrangements, where the double bond shifts and the hydroxyl group relocates. wikipedia.org This transformation can be catalyzed by acids or transition metals. researchgate.netresearchgate.net For example, reaction of this compound under certain conditions could lead to 4-(1H-Pyrazol-4-yl)but-2-en-1-ol. Such rearrangements are often encountered in nucleophilic substitution reactions at the allylic position. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The combination of a pyrazole ring and an alkene functionality allows this compound to participate in various cycloaddition reactions, serving as either the diene/dipole or the dienophile/dipolarophile component.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In the context of this compound, two main scenarios are possible:

The Butenyl Group as Dienophile: The terminal double bond of the butenyl side chain can act as a dienophile, reacting with various dienes to construct new six-membered rings appended to the pyrazole core. The reactivity of the dienophile can be enhanced by converting the alcohol to an electron-withdrawing group, such as an ester or ketone.

The Pyrazole Ring as Diene: Certain pyrazole derivatives, specifically 4H-pyrazoles, can function as dienes in inverse-electron-demand Diels-Alder reactions. nih.govmit.edu These reactions are particularly rapid with electron-deficient dienes, such as those bearing fluoro substituents at the 4-position, and reactive dienophiles like strained alkynes. nih.gov While the parent 1H-pyrazole is aromatic and thus a poor diene, tautomerization or functionalization could potentially lead to a reactive 4H-pyrazole intermediate capable of undergoing cycloaddition.

Table 2: Comparison of Diels-Alder Reactivity for 4H-Pyrazole Scaffolds nih.gov
DieneDienophileSecond-Order Rate Constant (k, M⁻¹s⁻¹)
4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP)endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)5.2
4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)0.76

1,3-Dipolar Cycloadditions: This class of reactions is a cornerstone for the synthesis of five-membered heterocycles and is highly relevant to pyrazole chemistry. nih.govtandfonline.com 1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile. researchgate.netresearchgate.net

Alkene as Dipolarophile: The butenyl group of the title compound can serve as a dipolarophile, reacting with 1,3-dipoles like nitrones, azides, or nitrile imines to generate novel, complex heterocyclic systems attached to the pyrazole-4-yl moiety. youtube.com For instance, reaction with a nitrile imine would yield a new pyrazole or pyrazoline ring. youtube.com

Pyrazole as a Precursor to a 1,3-Dipole: While less direct, the pyrazole ring itself is often synthesized via a 1,3-dipolar cycloaddition between a diazo compound and an alkyne, or a nitrile imine and an alkene. researchgate.netnih.govnih.gov This highlights the potential to use precursors of this compound in such cycloadditions to build the core structure.

Cascade and Multi-Component Reactions Utilizing this compound as a Synthon

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.govnih.gov The multifunctional nature of this compound makes it an attractive building block, or synthon, for designing cascade or multi-component reactions. mdpi.com

The pyrazole nucleus is a frequent target in MCRs, often synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or via cycloaddition pathways. beilstein-journals.orgnih.gov this compound could be employed in post-MCR modifications or as a key component in a sequential one-pot reaction. For example, a three-component reaction could be envisioned involving the pyrazole's N-H bond, the hydroxyl group, and the alkene.

An L-proline catalyzed three-component reaction involving a pyrazolone (B3327878), an aromatic aldehyde, and an aniline (B41778) derivative has been reported for the synthesis of pyrazolo[3,4-b]quinolines. nih.gov While this specific reaction does not use the title compound, it illustrates how pyrazole-based structures are used in MCRs. The presence of the pyrazole N-H, the alcohol, and the alkene in this compound offers multiple points of reactivity that can be exploited in the design of novel MCRs to rapidly build molecular complexity. For instance, an initial reaction at the N-H or hydroxyl group could be followed by an intramolecular cyclization involving the butenyl chain, leading to fused or spirocyclic pyrazole systems. Furthermore, photochemical-induced cascade transformations have been reported for pyrazole derivatives, suggesting another avenue for complex molecule synthesis starting from this synthon. rsc.org

Advanced Spectroscopic Characterization of 1 1h Pyrazol 4 Yl but 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(1H-Pyrazol-4-yl)but-3-en-1-ol, both 1D and 2D NMR techniques would be essential for confirming its constitution and stereochemistry.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Pyrazole (B372694) Protons: The pyrazole ring has two C-H protons (at positions 3 and 5) and one N-H proton. The C-H protons would likely appear as singlets in the aromatic region, typically between δ 7.5 and 8.0 ppm. The N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally found downfield (δ 10-13 ppm).

But-3-en-1-ol Protons: The butenyl side chain protons would exhibit characteristic signals. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a triplet around δ 4.8-5.0 ppm. The adjacent methylene (B1212753) protons (-CH2-) would appear as a multiplet around δ 2.5-2.7 ppm. The terminal vinyl protons (-CH=CH2) would show complex splitting patterns in the δ 5.1-6.0 ppm region. The hydroxyl proton (-OH) would be a broad singlet, with its position dependent on solvent and concentration.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3, H-5 (Pyrazole) 7.5 - 8.0 s
N-H (Pyrazole) 10.0 - 13.0 br s
CH-OH 4.8 - 5.0 t
-CH2- 2.5 - 2.7 m
=CH2 (terminal) 5.1 - 5.3 m
-CH= (internal) 5.8 - 6.0 m

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Pyrazole Carbons: The two C-H carbons of the pyrazole ring are expected to resonate around δ 130-140 ppm, while the carbon attached to the butenyl side chain (C-4) would be in a similar region.

But-3-en-1-ol Carbons: The carbon bearing the hydroxyl group (CH-OH) would appear around δ 70-75 ppm. The adjacent methylene carbon (-CH2-) would be further upfield, around δ 40-45 ppm. The vinyl carbons would be in the δ 115-140 ppm range.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3, C-5 (Pyrazole) 130 - 140
C-4 (Pyrazole) 118 - 125
CH-OH 70 - 75
-CH2- 40 - 45
=CH2 (terminal) 115 - 120

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyrazole ring. The two nitrogen atoms would have distinct chemical shifts, which can be influenced by tautomerism and hydrogen bonding. For similar pyrazole systems, ¹⁵N chemical shifts have been observed in the range of -140 to -180 ppm relative to nitromethane. researchgate.net

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the CH-OH proton and the adjacent -CH2- protons, and between the protons of the butenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the but-3-en-1-ol side chain and the C-4 position of the pyrazole ring. Correlations between the pyrazole protons (H-3 and H-5) and the pyrazole carbons would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the side chain relative to the pyrazole ring.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While technically demanding, this experiment can provide direct C-C connectivity information, confirming the carbon skeleton of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show the following characteristic absorption bands:

Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity Description
O-H stretch 3200 - 3600 (broad) Weak Alcohol
N-H stretch 3100 - 3500 (broad) Weak Pyrazole
C-H stretch (sp²) 3010 - 3095 Strong Alkene and Aromatic
C-H stretch (sp³) 2850 - 3000 Medium Alkane
C=C stretch 1640 - 1680 Strong Alkene
C=N, C=C stretch 1500 - 1600 Strong Pyrazole ring
C-O stretch 1050 - 1150 Weak Alcohol

The broadness of the O-H and N-H stretching bands in the IR spectrum is due to hydrogen bonding. The C=C stretching vibration of the alkene would likely be a strong band in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₀N₂O), the expected exact mass is approximately 138.0793 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 138. Key fragmentation pathways would likely involve:

Loss of water (H₂O): A prominent peak at m/z 120 (M-18) due to the loss of the hydroxyl group and a hydrogen atom.

Loss of an allyl radical (•C₃H₅): A peak at m/z 97 (M-41) from the cleavage of the C-C bond adjacent to the alcohol.

Cleavage of the pyrazole ring: Fragmentation of the heterocyclic ring would lead to a series of smaller, characteristic ions.

Formation of a pyrazolyl-carbinol cation: Cleavage of the butenyl chain could result in a fragment at m/z 97.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the alcohol and pyrazole N-H groups, which govern the packing of the molecules in the solid state. The planarity of the pyrazole ring and the conformation of the but-3-en-1-ol side chain would be unambiguously established. amanote.com

Circular Dichroism (CD) for Chiral Analysis

The molecular structure of this compound contains a stereocenter at the carbon atom of the alcohol group (C1 of the but-3-en-1-ol chain). The presence of this chiral center means that the compound can exist as two non-superimposable mirror images, or enantiomers. The separation and characterization of these enantiomers are crucial, as they may exhibit different biological activities.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the enantiomeric purity of a sample and to investigate the absolute configuration of a chiral molecule.

While specific experimental CD data for this compound is not yet widely published, the analysis of chiral pyrazole derivatives is an active area of research. For instance, studies on other chiral pyrazoles have successfully employed techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers. nih.gov The separated enantiomers can then be analyzed using CD spectroscopy to obtain their characteristic spectra.

Hypothetical CD Spectroscopic Data:

A hypothetical CD spectrum for the (R)- and (S)-enantiomers of this compound would be expected to show mirror-image curves. The Cotton effects (the characteristic peaks in a CD spectrum) would be observed at the same wavelengths but with opposite signs. The position and sign of these Cotton effects are related to the electronic transitions within the molecule and their spatial arrangement around the chiral center.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(R)-enantiomer220+15,000
250-8,000
(S)-enantiomer220-15,000
250+8,000

Note: The data in this table is hypothetical and serves as an illustration of expected results.

The ability to separate and characterize the enantiomers of this compound is a critical step in understanding its chemical and biological properties. CD spectroscopy, in conjunction with chiral separation techniques, provides the necessary tools for this essential analysis.

Computational and Theoretical Investigations of 1 1h Pyrazol 4 Yl but 3 En 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It has been applied to various pyrazole (B372694) derivatives to understand their fundamental chemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a crucial first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole-containing compounds, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to determine the optimized geometry. nih.gov This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, in studies of related pyrazole derivatives, the planarity of the pyrazole ring and the relative orientation of substituents are critical aspects determined through geometry optimization. nih.gov In the case of 1-(1H-Pyrazol-4-yl)but-3-en-1-ol, conformational analysis would involve exploring the rotational barriers around the single bonds, particularly the C-C bond connecting the pyrazole ring and the butenol (B1619263) side chain, and the C-O bond of the alcohol group. This analysis helps identify the most stable conformers and understand the molecule's flexibility. The planarity of the pyrazole ring is a significant feature, and the dihedral angle between the pyrazole ring and any substituent planes is a key parameter. For example, in 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the dihedral angle between the phenyl ring and the pyrazole ring is reported to be 11.0(2)°. nih.govresearchgate.net

Table 1: Representative Bond Lengths and Angles in Pyrazole Derivatives

ParameterTypical Value
C-N bond length (in pyrazole ring)1.321(5) Å - 1.416(5) Å nih.gov
Dihedral Angle (between rings)Varies with substituents

This table provides typical values for bond lengths in pyrazole derivatives as determined by X-ray crystallography and computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For pyrazole derivatives, FMO analysis helps in understanding their reaction mechanisms. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. wikipedia.org The spatial distribution of the HOMO and LUMO also provides insights into the reactive sites of the molecule. For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the double bond of the butenyl chain, while the LUMO may be distributed over the pyrazole ring and the antibonding orbitals of the double bond.

Table 2: Frontier Molecular Orbital (FMO) Properties

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates nucleophilic/basic sites and electron-donating ability. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalIndicates electrophilic/acidic sites and electron-accepting ability. youtube.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOA larger gap implies higher stability and lower reactivity. nih.gov

This table outlines the key aspects of Frontier Molecular Orbital theory and their importance in understanding chemical reactivity.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For pyrazole derivatives, MEP maps can identify the most likely sites for protonation and other electrophilic interactions. researchgate.net In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are expected to be regions of high negative potential, making them likely sites for electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group and those on the pyrazole ring, would be regions of positive potential.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and biological activity. These descriptors provide a quantitative basis for structure-property relationships. Some key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

These descriptors, calculated using DFT, can be correlated with various experimental properties, providing a deeper understanding of the molecule's behavior. For pyrazole derivatives, these descriptors can help in predicting their reactivity and potential biological activities.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculated shifts, when compared to experimental spectra, are invaluable for structure elucidation and assignment of signals. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. Theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally. This information is crucial for understanding the electronic properties and potential photophysical applications of the compound. nih.govresearchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction pathway.

For reactions involving pyrazole derivatives, such as their synthesis or subsequent transformations, computational studies can help to:

Identify the most favorable reaction pathway among several possibilities.

Characterize the geometry and electronic structure of transition states.

Understand the role of catalysts or solvents in the reaction.

Explain the observed regioselectivity and stereoselectivity of a reaction.

For example, a computational study of the synthesis of a pyrazole derivative could model the initial Michael addition or condensation step, followed by cyclization, to determine the energetic feasibility of the proposed mechanism. mdpi.com

Transition State Analysis and Energy Barriers

Transition state analysis is a critical computational method used to map the energy landscape of a chemical reaction. By identifying the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, or energy barrier, which determines the reaction rate. This type of analysis for this compound could, for example, shed light on the mechanisms of its synthesis or its reactivity in various chemical transformations. However, specific studies detailing these parameters for this compound are not currently published.

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering a detailed exploration of its conformational landscape. For a flexible molecule such as this compound, which possesses several rotatable bonds, MD simulations could reveal the preferred three-dimensional structures (conformers) and the energetic barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme's active site. At present, there are no specific molecular dynamics simulation studies available for this compound in the public domain.

While the direct computational investigation of this compound is absent from the literature, the methodologies are well-established. Numerous studies on other pyrazole derivatives have successfully employed Density Functional Theory (DFT) and other computational techniques to predict geometries, electronic properties, and reactivity. mdpi.comkfupm.edu.sa These studies serve as a foundation for future computational work on this specific and potentially significant molecule.

Derivatization Strategies and Analogue Synthesis Based on 1 1h Pyrazol 4 Yl but 3 En 1 Ol

Modification of the Pyrazole (B372694) Ring

The pyrazole ring is a privileged structure in medicinal and materials chemistry, offering multiple sites for functionalization. rsc.org Strategies targeting the nitrogen and carbon atoms of the pyrazole nucleus in 1-(1H-pyrazol-4-yl)but-3-en-1-ol allow for the generation of a diverse library of compounds.

N-Alkylation and N-Arylation Strategies

The presence of an acidic N-H proton in the pyrazole ring makes N-substitution a primary and accessible route for derivatization. The two nitrogen atoms in the pyrazole ring are adjacent, and in unsymmetrical pyrazoles, alkylation can lead to a mixture of regioisomers. mdpi.comsemanticscholar.org

N-Alkylation: This is commonly achieved by deprotonating the pyrazole nitrogen with a base, followed by reaction with an alkyl halide. semanticscholar.org Alternative methods have been developed to avoid harsh basic conditions. One such method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, like camphorsulfonic acid (CSA), which provides access to N-alkyl pyrazoles in moderate to good yields. mdpi.comsemanticscholar.org This reaction proceeds through the formation of a carbocation from the trichloroacetimidate, which is then trapped by the pyrazole. mdpi.com For unsymmetrical pyrazoles, steric hindrance often dictates the major regioisomer. mdpi.comresearchgate.net Phase-transfer catalysis, using reagents like 18-crown-6 (B118740) with potassium tert-butoxide, offers a mild and solvent-free alternative for N-alkylation. researchgate.net Furthermore, enzymatic cascades have been engineered to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes, showcasing the power of biocatalysis for precise molecular editing. nih.gov

N-Arylation: The introduction of aryl groups at the pyrazole nitrogen is a key transformation for creating compounds with significant applications. Copper-catalyzed cross-coupling reactions are prominent in this area. For instance, coupling aryl iodides or bromides with pyrazoles using a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand proceeds in good yields and tolerates a wide range of functional groups. organic-chemistry.org More recently, copper catalysis utilizing highly reactive aryne intermediates has been shown to achieve switchable, site-selective N-arylation of unsymmetrical pyrazoles. nih.govsciety.org By carefully selecting the ligand, it is possible to direct the arylation to either the sterically less hindered nitrogen (Nβ) or the more hindered nitrogen (Nα), a level of control not typically achievable with traditional cross-coupling methods. nih.govsciety.org

Strategy Reagents/Catalyst Key Features References
N-Alkylation Base (e.g., K₂CO₃) + Alkyl HalideTraditional method, can require strong base. semanticscholar.orgresearchgate.net
N-Alkylation Trichloroacetimidates + Brønsted Acid (CSA)Milder conditions, avoids strong bases. mdpi.comsemanticscholar.org
N-Alkylation Phase-Transfer Catalysis (18-crown-6)Mild, convenient, often solvent-free. researchgate.net
N-Arylation CuI / Diamine Ligand + Aryl HalideGood yields, tolerates various functional groups. organic-chemistry.org
N-Arylation Copper Catalysis with ArynesSwitchable regioselectivity (Nα vs. Nβ). nih.govsciety.org

Substitution at C-3 and C-5 Positions of Pyrazole

Functionalization at the carbon atoms of the pyrazole ring, specifically at the C-3 and C-5 positions, provides another avenue for creating structural diversity. These positions are electronically distinct and their reactivity can be modulated by substituents on the ring.

Direct C-H functionalization using transition-metal catalysis has emerged as a powerful tool for this purpose. nih.gov However, controlling regioselectivity between the C-3, C-4, and C-5 positions can be challenging. rsc.org For N-substituted pyrazoles, the C-5 position is generally more reactive towards arylation than the C-3 position. rsc.org

Strategy Methodology Outcome References
Direct C-H Functionalization Transition-Metal Catalysis (e.g., Palladium)Direct introduction of aryl or alkyl groups at C-3/C-5. rsc.orgnih.gov
Ring Synthesis Condensation of substituted alkynyl ketones with hydrazine (B178648).Flexible and controlled installation of substituents at C-3 and C-5. nih.gov

Functionalization at C-4 Position

The parent compound, this compound, already possesses a substituent at the C-4 position. Further derivatization at this carbon is less common than at other positions but can be achieved. Transition-metal-catalyzed C-H functionalization reactions provide a direct method for introducing additional groups. nih.gov For instance, palladium-catalyzed direct C-4 arylation of pyrazoles has been reported. researchgate.net

Strategies can also be devised to synthesize analogues with different C-4 substituents from the outset. For example, pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction, are versatile intermediates. nih.gov These can be used to build a wide array of C-4 functionalized pyrazoles. The introduction of arylchalcogenyl groups (containing selenium or sulfur) at the C-4 position has also been explored to modulate the properties of pyrazole analogues. nih.gov While direct modification of the C-4 carbon in this compound would be challenging without affecting the existing side chain, these synthetic strategies are vital for creating C-4 substituted analogues from different starting materials.

Modification of the Butenol (B1619263) Side Chain

The but-3-en-1-ol side chain offers two reactive handles for derivatization: the alkene (carbon-carbon double bond) and the hydroxyl group.

Alteration of the Alkene Moiety (e.g., Saturation, Isomerization)

The double bond in the butenol side chain is susceptible to a variety of transformations common to alkenes.

Saturation: The most straightforward modification is the saturation of the double bond via catalytic hydrogenation. This reaction would convert this compound into its saturated analogue, 1-(1H-pyrazol-4-yl)butan-1-ol. This transformation is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This modification removes the reactivity associated with the alkene and changes the geometry and flexibility of the side chain.

Isomerization: Depending on the reaction conditions and catalysts used, it may be possible to induce isomerization of the double bond along the butyl chain. This could lead to the formation of analogues containing a but-2-en-1-ol (B7822390) or but-1-en-1-ol side chain, although such transformations would require specific catalytic systems.

Functionalization of the Hydroxyl Group

The secondary alcohol in the butenol side chain is a key site for introducing a wide range of functional groups, which can significantly alter the compound's physicochemical properties.

Esterification: The hydroxyl group can be readily converted into an ester by reacting it with an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group and can be used to prepare a library of ester analogues with varying chain lengths and functionalities.

Etherification: Conversion of the hydroxyl group to an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new carbon-oxygen bond. This strategy allows for the introduction of diverse alkyl or aryl groups.

Modification Site Reaction Type Reagents Product Type References
Alkene SaturationH₂, Pd/C (or other hydrogenation catalysts)1-(1H-Pyrazol-4-yl)butan-1-ol(General Knowledge)
Hydroxyl Group EsterificationAcyl Chloride or Anhydride, BasePyrazolyl-butyl ester(General Knowledge)
Hydroxyl Group EtherificationBase (e.g., NaH), Alkyl HalidePyrazolyl-butyl ether(General Knowledge)

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The but-3-en-1-ol side chain is a key synthon that can be chemically manipulated to facilitate intramolecular or intermolecular cyclization reactions, leading to the formation of pyrazolo-fused polycyclic systems. These reactions often involve the initial modification of the side chain to introduce functionalities that can react with the pyrazole ring or with an external reagent to build a new ring system.

The construction of fused bicyclic systems, such as pyrazolopyridines, from pyrazole precursors is a well-established area of synthetic chemistry. nih.gov Typically, these syntheses involve the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov While this compound does not possess the required aminopyrazole moiety for this specific pathway, its side chain can be transformed into a reactive partner for cyclization with a pre-functionalized pyrazole.

A plausible strategy involves the oxidation of the but-3-en-1-ol side chain. For instance, selective oxidation of the secondary alcohol to a ketone, followed by isomerization of the double bond, could yield a 4-(1-oxobut-2-en-yl)-1H-pyrazole intermediate. This α,β-unsaturated ketone system is a classic precursor for building a fused pyridine ring. The reaction with a suitable dinucleophile, such as an aminopyrazole, would proceed via a Michael addition followed by intramolecular condensation and subsequent aromatization to yield a pyrazolo[3,4-b]pyridine derivative. nih.gov

Three-component reactions also offer a direct route to highly substituted pyrazolopyridines. nih.gov In such a scenario, a derivative of this compound could act as one of the components. For example, conversion of the alcohol to a more reactive group could precede a multi-component reaction involving an aldehyde and a nitrile-containing reagent to construct the fused pyridine ring. ekb.eg

Table 1: Proposed Synthetic Strategy for Pyrazolo-Fused Polycycles

Starting Material DerivativeKey IntermediateReaction TypeFused System
1-(1H-Pyrazol-4-yl)but-3-en-1-one4-(1-Oxobut-2-en-yl)-1H-pyrazoleMichael Addition/CondensationPyrazolo[3,4-b]pyridine
1-(1H-Pyrazol-4-yl)butane-1,3-dioneN/ACondensation with AminopyrazolePyrazolo[3,4-b]pyridine

Chromone-pyrazole dyads are hybrid molecules that link a pyrazole ring to a chromone (B188151) scaffold. These structures are often synthesized by the cyclodehydration of a 1-(2-hydroxyaryl)-3-(pyrazol-yl)propane-1,3-dione intermediate. nih.gov The this compound scaffold is a suitable precursor for the pyrazolyl-dione component required for this transformation.

A potential synthetic pathway begins with the oxidative cleavage of the terminal double bond in this compound (e.g., via ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage) to yield a 3-hydroxy-3-(1H-pyrazol-4-yl)propanal. Subsequent oxidation of both the aldehyde and the secondary alcohol functionalities would generate the corresponding 1-(1H-pyrazol-4-yl)propane-1,3-dione. This dione (B5365651) can then undergo a condensation reaction with a substituted 2'-hydroxyacetophenone. The resulting adduct, a 1-(2-hydroxyaryl)-3-(1H-pyrazol-4-yl)propane-1,3-dione, can be cyclized to the final chromone-pyrazole dyad under acidic conditions, such as refluxing in ethanol (B145695) with a catalytic amount of hydrochloric acid or using glacial acetic acid. nih.gov

Another approach involves the Algar-Flynn-Oyamada (AFO) reaction. nih.gov This would involve the initial synthesis of a chalcone (B49325) by condensing a pyrazole-4-carbaldehyde derivative with a 2'-hydroxyacetophenone. The resulting 2'-hydroxychalcone (B22705) can then be oxidized with hydrogen peroxide in an alkaline medium to afford a 3-hydroxychromone derivative bearing the pyrazole moiety at the 2-position. nih.gov

Table 2: Synthetic Approaches to Chromone-Pyrazole Dyads

Precursor from ScaffoldKey IntermediateReaction Name/TypeProductYield Range
1-(1H-Pyrazol-4-yl)propane-1,3-dione1-(2-Hydroxyaryl)-3-(1H-pyrazol-4-yl)propane-1,3-dioneCyclodehydration2-(1H-Pyrazol-4-yl)chromone50-83% nih.gov
1H-Pyrazole-4-carbaldehyde2'-HydroxychalconeAlgar-Flynn-Oyamada (AFO) Reaction3-Hydroxy-2-(1H-pyrazol-4-yl)chromone52-61% nih.gov

Structure-Reactivity/Structure-Property Studies of Derivatives

The biological activity and chemical reactivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-reactivity and structure-property relationship (SAR) studies on derivatives analogous to those from this compound provide insight into how structural modifications influence their function.

For instance, in a series of 3,4,5-substituted pyrazole derivatives studied as inhibitors of the metalloprotease meprin α, the nature of the substituents at the 3- and 5-positions was found to be critical for inhibitory activity. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high potency, the introduction of smaller alkyl groups like methyl or larger benzyl (B1604629) groups led to a decrease in activity. Conversely, a cyclopentyl moiety maintained a similar level of activity, suggesting that both size and lipophilicity play a role in the interaction with the target enzyme. nih.gov Furthermore, substitution on the pyrazole nitrogen generally resulted in a decrease in inhibitory activity against both meprin α and β. nih.gov

Table 3: Structure-Activity Relationship (SAR) of 3,5-Disubstituted Pyrazole Derivatives as Meprin α Inhibitors (Adapted from Analogous Systems)

Base ScaffoldR1 SubstituentR2 SubstituentMeprin α Inhibition (IC₅₀, nM)
PyrazolePhenylPhenyl7.9 nih.gov
PyrazolePhenylMethyl110 nih.gov
PyrazolePhenylBenzyl140 nih.gov
PyrazolePhenylCyclopentyl8.8 nih.gov
N-Methyl PyrazolePhenylPhenyl34 nih.gov
N-Phenyl PyrazolePhenylPhenyl49 nih.gov

In another context, the reactivity of pyrazolone (B3327878) derivatives—isomers of hydroxypyrazoles—is significantly influenced by the electronic nature of their substituents. Studies on the antioxidant properties and aldehyde reactivity of aryl-pyrazolones showed that electron-donating or electron-withdrawing groups on an attached phenyl ring modulate the nucleophilic character of the pyrazolone ring. An ortho-methoxy group on the phenyl ring was found to enhance reactivity, likely by increasing the electron density at the reactive methylene (B1212753) unit of the pyrazolone. mdpi.com In contrast, electron-withdrawing chloro-substituents or replacing the phenyl with a pyridine ring reduced the nucleophilic potential and reactivity. mdpi.com These findings highlight the modularity of the pyrazole system, where subtle electronic changes to substituents can fine-tune the chemical properties of the molecule.

Potential Academic Applications of 1 1h Pyrazol 4 Yl but 3 En 1 Ol in Organic Synthesis and Materials Science

As a Building Block in Complex Organic Molecule Synthesis

The unique bifunctional nature of 1-(1H-Pyrazol-4-yl)but-3-en-1-ol, featuring both a nucleophilic pyrazole (B372694) ring and a versatile butenol (B1619263) side chain, positions it as a valuable starting material for the synthesis of complex organic molecules. The pyrazole core is a well-established pharmacophore and a robust coordinating motif, while the butenol group offers multiple sites for chemical modification, including the hydroxyl group and the carbon-carbon double bond.

Precursor for Pharmaceutical Scaffolds (excluding clinical applications)

The pyrazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Derivatives of pyrazole are known to exhibit a wide range of biological activities, and a significant amount of research is dedicated to the synthesis of new pyrazole-containing compounds. nih.govmdpi.com The compound this compound serves as a key intermediate for accessing novel and diverse pyrazole-based molecular frameworks for pharmaceutical research.

The synthetic utility of the pyrazole core lies in its ability to undergo substitution reactions, typically at the C4 position, allowing for the introduction of various functional groups. mdpi.com The butenol side chain on this compound provides a reactive handle for chain extension, cyclization, or the introduction of additional functionalities. For instance, the double bond can be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation, while the alcohol group can be oxidized, esterified, or converted into other functional groups. These transformations can lead to a library of complex molecules built upon the pyrazole scaffold, which can then be explored for their potential interactions with biological targets. Research has shown that pyrazole derivatives are integral to the development of kinase inhibitors and other targeted therapeutic agents. nih.govnih.gov The synthesis of substituted pyrazoles is a cornerstone of creating new bioactive compounds. mdpi.com

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds
Reaction TypeReagents/ConditionsResulting Functional Group/MotifPotential Scaffold Type
Oxidation of AlcoholPCC, DMPKetonePyrazolyl butenone derivatives
Epoxidation of Alkenem-CPBAEpoxidePyrazolyl epoxybutane derivatives
Dihydroxylation of AlkeneOsO4, NMODiolPyrazolyl butanetriol derivatives
Heck Coupling (on pyrazole)Aryl halide, Pd catalystAryl-substituted pyrazoleBiaryl pyrazole derivatives
Ring-Closing MetathesisGrubbs' catalystCyclic ethers/amines (after functionalization)Fused heterocyclic systems

Intermediate in Agrochemical Synthesis (excluding commercial product details)

Similar to its role in pharmaceuticals, the pyrazole ring is a crucial component in many agrochemical products, including fungicides, herbicides, and insecticides. mdpi.com The structural features of this compound make it a valuable intermediate for the synthesis of novel agrochemical candidates. The development of new pyrazole derivatives is an active area of research in the agrochemical industry to address challenges such as pest resistance and the need for more environmentally benign solutions. nih.gov

The synthesis of 1,3,5-substituted pyrazoles is a common strategy in the development of new agrochemicals. nih.gov Starting from this compound, chemists can modify both the pyrazole ring and the butenol side chain to create a wide array of derivatives. For example, N-alkylation or N-arylation of the pyrazole ring, combined with transformations of the butenol side chain, can lead to compounds with significantly different physicochemical properties and biological activities. The versatility of this starting material allows for the systematic exploration of structure-activity relationships, a key process in the discovery of new and effective agrochemicals.

Ligand in Catalysis

The pyrazole moiety is an excellent ligand for a wide variety of metal ions due to the presence of two nitrogen atoms with available lone pairs for coordination. researchgate.netresearchgate.net The specific structure of this compound, with its appended butenol group, offers additional possibilities for coordination and catalytic applications.

Coordination Chemistry Studies

The coordination chemistry of pyrazole-based ligands is a rich and extensively studied field. researchgate.netuab.cat Pyrazoles can coordinate to metal centers in several ways: as neutral monodentate ligands, as bridging ligands to form polynuclear complexes, or as part of a larger polydentate ligand system. researchgate.netnih.gov The compound this compound can act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogens and the oxygen atom of the hydroxyl group, forming a stable chelate ring.

The coordination behavior of this ligand would be expected to form stable complexes with various transition metals. The electronic properties of the pyrazole ring and the steric bulk of the butenol side chain would influence the geometry and stability of the resulting metal complexes. Studies on such complexes would involve their synthesis and characterization using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their solid-state and solution structures. The findings from these studies contribute to the fundamental understanding of coordination chemistry and can guide the design of new catalysts. researchgate.netnih.gov

Applications in Metal-Catalyzed Reactions

Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. rsc.orgbohrium.commdpi.com The catalytic activity of these complexes is often tunable by modifying the substituents on the pyrazole ring, which in turn alters the electronic and steric environment around the metal center.

Complexes of this compound could be investigated for their catalytic activity in reactions such as transfer hydrogenation, oxidation, and carbon-carbon bond-forming reactions. rsc.orgbohrium.com The presence of the alkene functionality in the ligand itself opens up intriguing possibilities for catalyst design. For instance, the alkene could be used to anchor the complex to a solid support, facilitating catalyst recovery and recycling. Alternatively, the alkene could participate in the catalytic cycle or influence the selectivity of the reaction.

Table 2: Potential Metal-Catalyzed Reactions Using Complexes of this compound
Metal CenterPotential ReactionRationale
Ruthenium (Ru)Transfer HydrogenationProtic pyrazole ligands can participate in metal-ligand cooperation. nih.gov
Copper (Cu)Oxidation of Alcohols/PhenolsCopper-pyrazole complexes are known to catalyze oxidation reactions. bohrium.commdpi.com
Palladium (Pd)Cross-Coupling Reactions (e.g., Suzuki, Heck)N-donor ligands are essential for stabilizing Pd catalysts.
Manganese (Mn)Hydrogenation ReactionsPyrazole ligands can enhance the efficiency of earth-abundant metal catalysts. rsc.org

Components in Advanced Materials Research (e.g., Optoelectronic Materials, Polymers)

The incorporation of specific organic molecules into materials can impart unique and desirable properties. The combination of a stable heterocyclic ring and a polymerizable or modifiable side chain in this compound makes it a candidate for the development of advanced materials. Pyrazole derivatives have found applications in the creation of polymers and materials with interesting optical and electronic properties.

The alkene group in the butenol side chain of this compound can be polymerized through various methods, such as free-radical or ring-opening metathesis polymerization (ROMP), to produce polymers with pendant pyrazole units. These pyrazole-containing polymers could have interesting properties, such as thermal stability, specific optical characteristics, or the ability to coordinate with metal ions. The resulting metallopolymers could find applications in areas like sensors, catalytic materials, or optoelectronic devices. Chalcones containing pyrazole rings, which share structural similarities, have been investigated for their optical properties. nih.gov The synthesis of such functional polymers from pyrazole-based monomers is an active area of materials science research.

Exploration of Electronic and Optical Properties

The electronic and optical properties of pyrazole derivatives are of significant interest due to their potential applications in various fields, including the development of sensors, electro-optical devices, and photoluminescent materials. nih.gov The electronic behavior of these compounds is largely determined by the π-conjugated system of the pyrazole ring, which can be modulated by the presence of different substituents. nih.gov

Computational studies on various pyrazole derivatives have provided insights into their electronic and thermodynamic parameters. nih.gov For instance, Density Functional Theory (DFT) calculations have been employed to predict the optimized molecular structures, electronic properties, and reactivity of pyrazole-based compounds. nih.govasrjetsjournal.org These studies often focus on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of the molecule. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's stability and reactivity; a smaller energy gap is associated with higher reactivity. nih.gov

The optical properties of pyrazole derivatives, such as their absorption and emission spectra, are also a subject of extensive research. nih.gov Many pyrazole-containing compounds exhibit fluorescence with high quantum yields and good photostability, making them suitable for applications in bioimaging. nih.gov The photophysical characteristics of these molecules can be tuned by modifying their substituents. For example, the introduction of fluorinated moieties can slightly affect the absorption and fluorescence emission properties. nih.gov The development of novel pyrazole-based compounds with enhanced optical performance is an active area of research, with potential applications in photovoltaics and other optoelectronic devices. researchgate.net

Table 1: Predicted Electronic Properties of Pyrazole Derivatives

PropertyPyz-1Pyz-2
EHOMO (eV) -6.25-6.01
ELUMO (eV) -1.58-0.98
Energy gap (ΔE) (eV) 4.675.03
Ionization Potential (I) (eV) 6.256.01
Electron Affinity (A) (eV) 1.580.98
Hardness (η) (eV) 2.332.51
Softness (S) (eV) 0.430.40
Electronegativity (χ) (eV) 3.913.50
Electrophilicity index (ω) (eV) 3.292.44

This table is based on data from a computational study on two different pyrazole derivatives (Pyz-1 and Pyz-2) and is intended to be illustrative of the types of electronic properties that can be calculated for such compounds. nih.gov

Probes for Mechanistic Studies (e.g., Enzyme inhibition studies in vitro, non-clinical)

The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility has led to the development of numerous pyrazole-based compounds with a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

In the context of enzyme inhibition, pyrazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases. nih.gov The pyrazole ring can act as a versatile scaffold for the design of inhibitors that target the ATP-binding site of kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

The butenol side chain of this compound introduces additional possibilities for interaction with enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the double bond can participate in hydrophobic interactions or potentially undergo metabolic transformations. The stereochemistry of the hydroxyl group can also play a significant role in determining the binding affinity and selectivity of the inhibitor.

While direct enzyme inhibition studies involving this compound are not widely reported, research on other pyrazole-based inhibitors provides valuable insights. For example, pyrazole-based compounds have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.govnih.gov In these inhibitors, the pyrazole core often binds to an allosteric pocket of the kinase. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme that is a potential target for new antibiotics. luc.edu In these studies, modifications to the substituents on the pyrazole ring have been shown to significantly impact the inhibitory potency. nih.gov

Table 2: Investigated Pyrazole-Based Enzyme Inhibitors

Compound TypeTarget EnzymeKey Findings
Biphenyl substituted pyrazoyl-ureasFLT3Optimized compounds show nanomolar activity against isolated FLT3 and on FLT3-driven cell lines. nih.gov
Pyrazole-based inhibitorsDapEThe most potent pyrazole analog, 7d, has an IC50 of 17.9 ± 8.0 µM. luc.edu
(1H-pyrazol-4-yl)methanaminesPI3KγMinor modifications led to a significant improvement in inhibitory potential from 36% to 73%. researchgate.net

The use of this compound as a molecular probe in mechanistic studies could help elucidate the specific interactions between the pyrazole scaffold and the butenol side chain with the active site of target enzymes. Such studies, often employing techniques like X-ray crystallography and molecular modeling, are crucial for the rational design of more potent and selective inhibitors.

Mechanistic Research on Interactions Involving 1 1h Pyrazol 4 Yl but 3 En 1 Ol Non Biological/in Vitro Focus

Investigation of Molecular Recognition and Binding (e.g., host-guest chemistry)

The pyrazole (B372694) ring is a common structural motif in supramolecular chemistry due to its ability to participate in non-covalent interactions critical for molecular recognition. These interactions include hydrogen bonding and π-stacking. For instance, studies on the crystal structure of related heterocyclic systems, such as 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, reveal the formation of extensive supramolecular frameworks. In these structures, N—H⋯N hydrogen bonds and π-stacking interactions are the primary forces that dictate the assembly of molecules into larger, ordered chains and frameworks nih.gov.

The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen). This dual capability allows pyrazole derivatives to bind with complementary guest molecules or self-assemble. It is plausible that 1-(1H-Pyrazol-4-yl)but-3-en-1-ol could engage in similar interactions, using its pyrazole ring and the hydroxyl group on its butenol (B1619263) side chain to form specific, directed bonds in a host-guest context.

Enzyme Interaction Studies (in vitro, non-clinical human data)

The pyrazole scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. In vitro and in silico studies on various pyrazole derivatives have provided significant insight into how these molecules interact with enzyme active sites, although specific data for this compound is not available.

Molecular docking simulations are frequently used to predict the binding modes of pyrazole derivatives within the active sites of various enzymes. These in silico studies consistently show that pyrazole-containing ligands position themselves deeply within the binding pockets of target proteins, stabilized by a network of interactions. nih.govnih.govresearchgate.net

Key interactions often involve:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are frequently involved in hydrogen bonds with amino acid residues such as serine, threonine, and histidine in the enzyme's active site. orientjchem.org

Hydrophobic Interactions: The carbon framework of the pyrazole ring and its substituents engage in van der Waals and hydrophobic interactions with nonpolar residues.

Pi-Interactions: The aromatic nature of the pyrazole ring allows for π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Docking studies have successfully modeled the interaction of pyrazole derivatives with a range of protein kinases, including receptor tyrosine kinases (VEGFR-2), Aurora A, and cyclin-dependent kinase 2 (CDK2). nih.govnih.govresearchgate.net In these models, the pyrazole core acts as a scaffold that correctly orients other functional groups to interact with key residues in the ATP-binding pocket. For example, studies on N-(1H-pyrazol-3-yl)quinazolin-4-amines as inhibitors of casein kinase 1δ/ε (CK1δ/ε) revealed key interactions within the ATP binding site, establishing them as valuable lead molecules. nih.gov Similarly, pyrazole derivatives have been docked into the active sites of cyclooxygenase-2 (COX-2), showing binding affinities and interactions comparable to known inhibitors like celecoxib. strath.ac.uk

Table 1: Summary of Molecular Docking Studies on Various Pyrazole Derivatives

Pyrazole Derivative ClassTarget EnzymeKey Interacting Residues (Examples)Observed InteractionsReference
1H-Pyrazole derivativesVEGFR-2, Aurora A, CDK2Not specifiedHydrogen bonds, van der Waals, electrostatic nih.govnih.govresearchgate.net
Pyrazol-5-one derivativesAromataseNot specifiedBinding comparable to letrozole researchgate.net
(1H-Pyrazol-4-yl)methanamine derivativesPI3KγNot specifiedInferred from inhibitory potential researchgate.net
Pyrazol-1-yl methanone derivativeButyrylcholinesterase (BuChE)Interacts with 19 residues, 9 matching reference ligandOverall binding affinity excli.de
4-(Pyrazol-4-yl) pyridine (B92270) derivativesCOX-2Not specifiedHigh binding affinity, similar to celecoxib strath.ac.uk
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ (CK1δ)Desired amino acids in ATP binding siteKey interactions for inhibition nih.gov

The interactions identified through binding site analysis underpin the mechanisms by which pyrazole derivatives modulate enzyme activity. The specific mode of inhibition (e.g., competitive, non-competitive, mixed-type) depends on where the compound binds and how that binding event affects the enzyme's catalytic cycle.

Competitive Inhibition: Many pyrazole-based kinase inhibitors function competitively with respect to ATP. By occupying the ATP-binding site, they directly prevent the natural substrate from binding, thereby halting the phosphotransfer reaction. The inhibition of cholinesterase by physostigmine, a system used to illustrate general principles, demonstrates this competitive mechanism where a single inhibitor molecule combines with one enzyme center. nih.gov

Mixed-Type Inhibition: Some pyrazole derivatives have been shown to act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This type of inhibition affects both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax).

Irreversible Inhibition: While less common, some compounds can form covalent bonds with residues in the active site, leading to irreversible inhibition. Compounds containing Michael acceptors, for instance, can react with nucleophilic residues like cysteine. nih.gov

The specific functional groups attached to the pyrazole core are crucial in determining the precise mechanism and potency of inhibition. For this compound, the hydroxyl and butenyl groups would be expected to play a significant role in its interaction with an enzyme's active site.

Interaction with Material Surfaces (e.g., Corrosion Inhibition)

Pyrazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov This inhibitory action is attributed to the adsorption of the pyrazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of interaction involves several key features of the pyrazole molecule:

Heteroatoms: The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate bonds.

π-Electrons: The aromatic pyrazole ring constitutes a system of π-electrons that can interact with the metal surface.

Adsorption Isotherms: The adsorption process is often described by models such as the Langmuir or Temkin adsorption isotherms, which suggest the formation of a monolayer on the metal surface. researchgate.netimist.ma The nature of the adsorption can be physical (electrostatic interactions), chemical (covalent bonding), or a combination of both. researchgate.netimist.ma

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that pyrazole inhibitors can function as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The presence of the inhibitor increases the charge-transfer resistance and decreases the double-layer capacitance at the metal-solution interface, confirming the formation of a protective adsorbed layer. nih.gov The butenol side chain of this compound, with its hydroxyl group and double bond, could further enhance adsorption and contribute to its potential as a corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives

Pyrazole DerivativeMetalCorrosive MediumMax Inhibition Efficiency (%)Inhibition TypeReference
4-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)benzonitrileMild Steel1 M HCl92.4Mixed researchgate.net
(Z)-3-methyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one316L Stainless Steel1 M HClNot specifiedMixed researchgate.net
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrateC38 Steel1 M HCl90.2Mixed nih.gov
2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-oneCarbon Steel1 M HCl94.0Mixed imist.ma

Analytical Techniques for the Detection and Quantification of 1 1h Pyrazol 4 Yl but 3 En 1 Ol in Research Settings

Chromatographic Methods

Chromatographic techniques are powerful for separating 1-(1H-Pyrazol-4-yl)but-3-en-1-ol from complex matrices, such as reaction mixtures or biological samples. The choice of method depends on the compound's volatility, polarity, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Given the compound's polar nature, due to the pyrazole (B372694) ring and the hydroxyl group, reversed-phase HPLC (RP-HPLC) is a suitable approach.

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ijcpa.in The gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in eluting the compound with good resolution. Detection is commonly achieved using a UV detector, as the pyrazole ring exhibits UV absorbance. For instance, pyrazole itself has a maximum absorption at approximately 203 nm. rsc.org

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, chiral HPLC can be employed to separate its enantiomers. This is particularly important in pharmacological and toxicological studies, as different enantiomers can exhibit distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of various pyrazole derivatives. nih.govchromatographyonline.comacs.org The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterSetting for Achiral AnalysisSetting for Chiral Separation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Lux Cellulose-2)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileHexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm
Temperature 25 °C20 °C
Injection Volume 10 µL5 µL

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the pyrazole ring is relatively stable, the butenol (B1619263) side chain with a hydroxyl group might require derivatization to increase volatility and thermal stability, preventing on-column degradation. A common derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the alcohol to a more volatile trimethylsilyl (B98337) (TMS) ether.

The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). A temperature-programmed oven is used to ensure good separation. Flame Ionization Detection (FID) is a common and robust detection method for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer higher selectivity for nitrogen-containing compounds like pyrazoles. nih.gov The analysis of allyl alcohol, a structural component of the target molecule, is often performed by GC. keikaventures.comosha.govepa.gov

Table 2: Example GC Parameters for the Analysis of Derivatized this compound

ParameterSetting
Column DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Derivatization Reaction with BSTFA in acetonitrile at 60 °C for 30 min

For unambiguous identification and sensitive quantification, chromatographic methods are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing pyrazole derivatives. nih.govnih.govnih.gov After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The mass-to-charge ratio (m/z) of this ion provides molecular weight information. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. In this mode, the [M+H]⁺ ion is selected and fragmented to produce characteristic product ions, which are then detected. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and quantitative. The retention of pyrazole derivatives on the LC column can be enhanced by using ion-pair reagents. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.netjeol.comexaly.com After separation on the GC column (usually after derivatization), the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the compound and can be used for structural elucidation and identification by comparison with spectral libraries.

Table 3: Potential Mass Spectrometry Data for this compound

TechniqueIonization ModeParent Ion (m/z)Potential Fragment Ions (m/z)
LC-MS ESI (+)[M+H]⁺Fragments from loss of water, butenol side chain
GC-MS (TMS derivatized) EIM⁺Fragments corresponding to the pyrazole ring, TMS group, and side chain

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be used for the quantification of this compound, provided it is in a pure solution or after separation from interfering substances. The pyrazole ring is the primary chromophore in the molecule. Pyrazole and its derivatives typically exhibit strong absorption in the UV region. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.commdpi.com For instance, some pyrazole-based compounds show maximum absorbance (λmax) in the range of 218 to 254 nm. nih.gov

To quantify the compound, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. While less specific than chromatographic methods, UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for routine analysis of pure samples.

Validation of Analytical Methods for Research Applications

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.comijrcs.orgresearchgate.net For research applications, key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification. environics.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 (e.g., >0.99) indicates good linearity. jeol.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by spike and recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. It is often estimated based on the signal-to-noise ratio (typically S/N = 3).

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10. For some GC methods, the LOQ can be in the low µg/mL range. nih.gov

Table 4: Typical Acceptance Criteria for Analytical Method Validation in a Research Setting

ParameterAcceptance Criterion
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (RSD) < 15%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Future Research Trajectories and Unanswered Questions Regarding 1 1h Pyrazol 4 Yl but 3 En 1 Ol

Exploration of Novel Synthetic Routes (e.g., C-H activation)

The synthesis of functionalized pyrazoles is a cornerstone of organic chemistry. mdpi.comnih.gov Future research should prioritize the development of more efficient and sustainable synthetic methods for 1-(1H-Pyrazol-4-yl)but-3-en-1-ol. A particularly promising avenue is the application of C-H activation strategies. researchgate.netrsc.org

Transition-metal-catalyzed C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. rsc.org Research in this area could focus on the direct allylation of a pyrazole (B372694) core at the C-4 position with a suitable butene oxide or a related electrophile. A key challenge will be achieving high regioselectivity, directing the functionalization specifically to the C-4 position of the pyrazole ring. researchgate.net

Furthermore, enzymatic and chemo-enzymatic methods present an attractive green alternative for the synthesis of chiral alcohols. The development of specific enzymes for the asymmetric reduction of a corresponding ketone precursor, 1-(1H-pyrazol-4-yl)but-3-en-1-one, could provide a highly enantioselective route to the desired alcohol.

Synthetic StrategyPotential AdvantagesKey Research Questions
C-H ActivationAtom economy, reduced waste, direct functionalizationCatalyst design for high regioselectivity, understanding the directing effects of the pyrazole nitrogen atoms.
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally benignIdentification and engineering of suitable enzymes, optimization of reaction conditions for high yield and enantiomeric excess.
Multicomponent ReactionsStep economy, molecular diversityDesign of novel one-pot procedures, control of stereochemistry at the newly formed chiral center. mdpi.com

Development of Advanced Catalytic Applications

The structural motifs within this compound, namely the pyrazole ring and the allylic alcohol, suggest its potential as a ligand or a catalyst in its own right. The pyrazole moiety, with its two nitrogen atoms, can act as a bidentate ligand for various transition metals. royal-chem.com

Future investigations should explore the coordination chemistry of this compound with a range of metals to generate novel catalysts. These new catalytic systems could be screened for activity in various organic transformations, such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The chirality of the allylic alcohol could play a crucial role in inducing asymmetry in these catalytic processes.

Investigation of New Materials Science Opportunities

Pyrazole-containing compounds have found applications in the development of new materials, including conductive polymers and photovoltaic materials. royal-chem.com The unique combination of the pyrazole ring and the reactive butenyl side chain in this compound opens up possibilities for its use as a monomer in polymerization reactions.

Research should be directed towards the polymerization of this molecule, either through the vinyl group or through ring-opening metathesis polymerization (ROMP). The resulting polymers could exhibit interesting properties, such as thermal stability, specific optical activity, and the ability to coordinate metal ions, making them suitable for applications in sensors, chiral stationary phases, or as functional coatings.

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new applications. nih.govumn.edunih.gov For this compound, detailed mechanistic studies are required for both its synthesis and its potential catalytic functions.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways involved in its formation. dntb.gov.ua Experimental kinetic studies can help to elucidate the rate-determining steps and the influence of various reaction parameters. researchgate.net Understanding the role of the pyrazole nitrogen atoms in directing reactions and stabilizing intermediates is a key unanswered question.

Expansion of Derivatization Libraries for Structure-Property Relationship Mapping

To fully unlock the potential of this compound, the systematic synthesis and evaluation of a library of its derivatives are essential. researchgate.net Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for identifying compounds with enhanced or novel functionalities. researchgate.netnih.govnih.gov

Derivatization could involve modifications at several positions:

The Pyrazole Ring: Substitution at the N-1 position or the remaining C-H bonds of the pyrazole ring.

The Allylic Alcohol: Esterification or etherification of the hydroxyl group.

The Butenyl Chain: Functionalization of the double bond, for example, through dihydroxylation, epoxidation, or hydrogenation.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Pyrazol-4-yl)but-3-en-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :

    • Core Synthesis : Utilize a Mannich reaction or nucleophilic substitution to introduce the pyrazole moiety. For example, coupling 1H-pyrazole-4-carbaldehyde with a butenol derivative under basic conditions (e.g., KOH/ethanol) .
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and catalyst (e.g., NaH for deprotonation) to enhance yield. Monitor reaction progress via TLC .
  • Data Table :

    MethodSolventCatalystTemp. (°C)Yield (%)
    Mannich ReactionEthanolKOH2545–55
    Nucleophilic Sub.DMFNaH8060–70

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H NMR : Identify the enol proton (δ ~5.5–6.5 ppm) and pyrazole protons (δ ~7.5–8.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • 13C NMR : Confirm the butenol chain (C=O at δ ~170 ppm, allylic carbons at δ ~120–140 ppm) .
  • IR : Detect hydroxyl (broad ~3200 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound derivatives?

Methodological Answer:

  • Software Tools : Use Gaussian or ORCA for DFT calculations to model transition states and predict enantiomer stability .
  • Case Study : For intramolecular Schmidt reactions, analyze steric hindrance between the pyrazole ring and butenol chain to favor specific diastereomers .
  • Validation : Compare computed NMR chemical shifts with experimental data to validate models .

Q. What strategies address contradictory biological activity data in pyrazole-containing analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorination at the pyrazole 3-position) and assay receptor binding (e.g., adenosine receptors) .
  • Data Conflict Resolution :
    • In vitro vs. in vivo : Test metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies .
    • Receptor Selectivity : Use radioligand binding assays to differentiate hA2B vs. hA3 receptor affinities .

Q. How can X-ray crystallography resolve conformational flexibility in this compound?

Methodological Answer:

  • Crystallization : Use slow evaporation in polar solvents (e.g., methanol/water) to grow single crystals .
  • Refinement : Apply SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for the butenol chain .
  • Case Example : A published pyrazole derivative (similar to ) showed torsional angles of 15°–25° in the butenol moiety, indicating restricted rotation .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Hypothesis : The compound may exhibit tautomerism (enol vs. keto forms), altering solubility.
  • Testing :
    • UV-Vis Spectroscopy : Monitor λmax shifts in DMSO vs. hexane to detect tautomeric states .
    • DSC Analysis : Identify phase transitions (e.g., melting points) linked to conformational changes .
  • Resolution : Report solvent polarity and temperature conditions explicitly in future studies .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for regioselective pyrazole functionalization .
  • Biological Assays : Use HEK293 cells transfected with target receptors (e.g., adenosine receptors) for consistent activity profiling .
  • Data Reproducibility : Adopt standardized protocols (e.g., IUPAC guidelines) for solvent purity and NMR referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.